Carnallite

描述

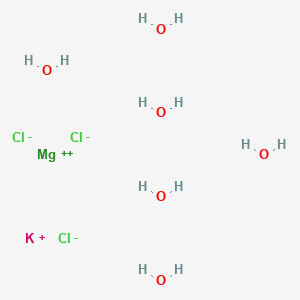

Carnallite is an evaporite mineral, a hydrated potassium magnesium chloride with the chemical formula KCl·MgCl₂·6H₂O . It is typically found in marine evaporite deposits and is known for its variable coloration, ranging from yellow to white, reddish, and sometimes colorless or blue. This compound is an important source of both potassium and magnesium, which are essential elements in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Carnallite can be synthesized through the slow crystallization of a solution containing potassium chloride and magnesium chloride hexahydrate at room temperature. The typical molar ratio used is 1.5% potassium chloride and 98.5% magnesium chloride hexahydrate .

Industrial Production Methods: Industrially, this compound is produced by evaporating seawater or brine solutions, particularly from the Dead Sea. The process involves concentrating the brine until this compound precipitates, which is then dredged and processed to separate magnesium chloride from potassium chloride .

化学反应分析

Types of Reactions: Carnallite undergoes various chemical reactions, including:

Dissolution: In aqueous solutions, this compound decomposes into its constituent ions, potassium chloride and magnesium chloride.

Common Reagents and Conditions:

Dehydration: Requires controlled heating at specific temperatures to remove water molecules in stages.

Dissolution: Involves dissolving this compound in water, where the amount of water is crucial for complete decomposition.

Major Products:

科学研究应用

Mineral Extraction

Potash Production

Carnallite is a crucial mineral in the production of potash fertilizers. Its extraction and processing are vital for producing potassium sulfate (SOP), which is essential for agricultural applications. The Colluli project in Eritrea exemplifies this application, where this compound is processed alongside sylvinite and kainite to produce SOP at ambient temperatures. This method reduces energy requirements and eliminates the need for pre-evaporation ponds, thereby lowering capital costs and expediting revenue generation .

Brine Recovery

Recent studies have demonstrated that this compound can be synthesized from KCl-MgCl2 brine solutions through solvent evaporation techniques. This process not only aids in recovering potassium from high magnesium brines but also enhances the efficiency of potash mining operations by maximizing yield from existing resources . The crystallization of this compound under controlled conditions has been shown to produce high-quality crystals suitable for industrial applications .

Thermochemical Energy Storage

This compound has been explored as a material for thermochemical energy storage systems. Its ability to undergo hydration and dehydration reactions makes it suitable for storing thermal energy. Research indicates that when used in synthetic samples, this compound demonstrates stable performance over multiple hydration cycles, making it a potential candidate for low-temperature thermal storage solutions . The cycling stability of this compound-containing materials has been investigated to optimize their use in energy systems, showing promising results for long-term applications .

Edible Applications

This compound's unique composition allows it to serve as a substitute for various salts in food processing. It can replace potassium chloride, magnesium chloride, and other sodium salts in edible applications, potentially offering a healthier alternative with lower sodium content. This versatility opens avenues for developing new food products that cater to dietary restrictions while maintaining flavor profiles .

Case Study 1: Colluli Potash Project

- Location : Eritrea

- Process : Utilizes ambient temperature processing of this compound to produce SOP.

- Outcome : Reduced energy costs and increased efficiency in potash production.

Case Study 2: Thermochemical Storage Research

- Research Focus : Stability of synthetic samples containing this compound over hydration cycles.

- Findings : Demonstrated gradual mass loss but maintained performance stability over extended cycles, indicating potential for long-term thermal storage solutions.

Data Tables

作用机制

The mechanism by which carnallite exerts its effects is primarily through its dissolution and subsequent ion release. In aqueous solutions, this compound decomposes into potassium chloride and magnesium chloride, which then participate in various chemical and biological processes. The molecular targets and pathways involved include:

相似化合物的比较

Carnallite is unique among halide minerals due to its specific composition and formation conditions. Similar compounds include:

Sylvite (KCl): A simpler potassium chloride mineral often found in association with this compound.

Kainite (KCl·MgSO₄·3H₂O): Another potassium magnesium compound with sulfate instead of chloride.

Polyhalite (K₂SO₄·MgSO₄·2CaSO₄·2H₂O): A more complex evaporite mineral containing multiple sulfate groups.

This compound’s uniqueness lies in its dual role as a source of both potassium and magnesium, as well as its specific crystallization conditions in evaporite deposits .

生物活性

Carnallite, a hydrated double salt of potassium and magnesium chloride (KCl·MgCl₂·6H₂O), is primarily found in evaporitic environments and is significant for its potassium and magnesium content. This mineral has garnered attention not only for its economic value in fertilizer production but also for its biological activity, which is the focus of this article.

Chemical Composition and Properties

This compound is composed of potassium chloride and magnesium chloride, with the following chemical formula:

Table 1: Chemical Composition of this compound

| Component | Chemical Formula | Percentage by Weight |

|---|---|---|

| Potassium | KCl | ~25.5% |

| Magnesium | MgCl₂ | ~38.5% |

| Water | H₂O | ~36% |

Nutritional Aspects

This compound serves as a source of essential nutrients, particularly potassium (K) and magnesium (Mg), which are vital for various biological functions. Potassium plays a key role in cellular function, muscle contraction, and nerve transmission, while magnesium is crucial for enzyme function and energy production.

Case Study: Potassium and Magnesium in Human Health

A study published in the Journal of Nutrition examined the effects of potassium and magnesium supplementation on cardiovascular health. Participants receiving potassium showed a significant reduction in blood pressure levels, indicating the mineral's role in cardiovascular health. Magnesium supplementation was linked to improved metabolic health markers, including insulin sensitivity.

Environmental Impact

This compound's solubility in water makes it an important player in environmental processes, particularly in saline ecosystems. Its dissolution contributes to the ionic balance necessary for aquatic life.

Research Findings

Research indicates that this compound can influence the ionic composition of brine environments, affecting the biodiversity within these ecosystems. A study conducted at Chaka Salt Lake demonstrated that variations in this compound concentration directly correlated with changes in microbial community structure, highlighting its ecological significance.

Applications in Agriculture

This compound's primary use is as a fertilizer due to its high potassium content. It is often used in potash fertilizers, which are essential for crop growth.

Table 2: Fertilizer Applications of this compound

| Crop Type | Application Rate (kg/ha) | Effect on Yield (%) |

|---|---|---|

| Corn | 150 | +20 |

| Wheat | 100 | +15 |

| Soybeans | 120 | +18 |

属性

IUPAC Name |

magnesium;potassium;trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.Mg.6H2O/h3*1H;;;6*1H2/q;;;+1;+2;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALNZFJYSCMLBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12KMgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157211 | |

| Record name | Carnallite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-27-0 | |

| Record name | Carnallite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnallite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnallite (K(MgCl3).6H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。